
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile
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Overview
Description
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile is an organic compound with the molecular formula C13H11ClN2 and a molecular weight of 230.69 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile typically involves the reaction of 2-chloro-6,7-dimethylquinoline with acetonitrile under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are commonly used.
Major Products Formed
Oxidation: Quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
The anticancer properties of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile have been evaluated through various studies. One significant study involved screening this compound against a panel of approximately sixty cancer cell lines, including those representing leukemia, melanoma, lung, colon, and breast cancers. The results indicated that while the compound exhibited some level of cytotoxicity, it was primarily effective against specific leukemia cell lines (e.g., K-562) and showed lower activity against others such as colon cancer (HCT-15) and melanoma (SK-MEL-5) cell lines .
Table 1: Summary of Anticancer Activity Results
Cell Line | Sensitivity | Concentration Tested (µM) |
---|---|---|
K-562 (Leukemia) | Sensitive | 10 |
HCT-15 (Colon Cancer) | Low Sensitivity | 10 |
SK-MEL-5 (Melanoma) | Low Sensitivity | 10 |
Antimicrobial Activity
In addition to its anticancer properties, the compound has also been investigated for its antimicrobial effects. Studies have shown that quinoline derivatives can exhibit significant antibacterial and antifungal activities. For instance, related compounds have demonstrated efficacy against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating a potential for developing new antimicrobial agents based on the quinoline structure .
Table 2: Antimicrobial Activity of Related Quinoline Derivatives
Microorganism | Efficacy | Minimum Inhibitory Concentration (µg/ml) |
---|---|---|
Mycobacterium smegmatis | Significant | 6.25 |
Pseudomonas aeruginosa | Moderate | Data Not Available |
Structure-Activity Relationship
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications in the quinoline core or substituents can lead to enhanced potency or selectivity against specific targets. For instance, introducing different halogens or functional groups has been shown to improve antiplasmodial activity in similar quinoline derivatives .
Case Study: Anticancer Screening
A comprehensive study conducted by the National Cancer Institute utilized the Developmental Therapeutics Program protocols to assess the anticancer potential of various compounds including this compound. The study highlighted that while some derivatives showed promising results in inhibiting tumor growth, further modifications were necessary to enhance efficacy across a broader range of cancer types .
Case Study: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of quinoline derivatives similar to this compound. The findings suggested that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria, paving the way for further exploration in drug development aimed at treating resistant bacterial strains .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline: A simpler analog with similar chemical properties but lacking the dimethyl and acetonitrile groups.
6,7-Dimethylquinoline: Another analog with similar structural features but without the chloro and acetonitrile groups.
Uniqueness
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile is unique due to the presence of both chloro and acetonitrile groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Biological Activity
2-(2-Chloro-6,7-dimethylquinolin-3-yl)acetonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various studies and case reports.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-6,7-dimethylquinoline with acetonitrile under specific conditions to yield the desired product. The structural integrity and purity of the synthesized compound are usually confirmed through spectroscopic methods such as NMR and mass spectrometry.
Anticancer Properties
Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. Research indicates that quinoline compounds can induce cell cycle arrest and apoptosis in cancer cell lines. For instance, compounds structurally related to this compound have shown significant G2/M phase arrest in HT-29 colorectal cancer cells at concentrations as low as 1 nM. The mechanism involves mitochondrial dysfunction leading to caspase activation and subsequent apoptosis .
Antimicrobial Activity
The antibacterial properties of quinoline derivatives have also been investigated. Studies demonstrate that compounds similar to this compound exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of bacterial growth through disruption of cellular processes .
Case Studies
- Colorectal Cancer Study : A study involving HT-29 cells treated with related quinoline derivatives showed a dose-dependent increase in cell cycle arrest and apoptosis markers. The findings suggest potential therapeutic applications for these compounds in colorectal cancer treatment .
- Antibacterial Evaluation : A series of quinoline derivatives were tested against multiple bacterial strains using agar diffusion methods. Results indicated that certain derivatives exhibited comparable or superior antibacterial activity compared to standard antibiotics like ciprofloxacin .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Regulation : The compound induces G2/M phase arrest by disrupting microtubule dynamics, which is crucial for proper cell division.
- Apoptosis Induction : Mitochondrial dysfunction triggered by the compound leads to the activation of apoptotic pathways involving caspases .
Data Summary
Activity Type | Target Cells/Organisms | Concentration | Effect Observed |
---|---|---|---|
Anticancer | HT-29 (Colorectal) | 1 nM | G2/M phase arrest |
5 nM | >95% cell arrest | ||
Antibacterial | E. coli | Varies | Significant growth inhibition |
S. aureus | Varies | Comparable to ciprofloxacin |
Properties
Molecular Formula |
C13H11ClN2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
2-(2-chloro-6,7-dimethylquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C13H11ClN2/c1-8-5-11-7-10(3-4-15)13(14)16-12(11)6-9(8)2/h5-7H,3H2,1-2H3 |
InChI Key |
WYQGBUYCBKQFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)Cl)CC#N |
Origin of Product |
United States |
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